N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide, also known as BP 897, is a synthetic compound classified as a dopamine D3 receptor partial agonist. [] It has primarily been investigated for its potential in treating levodopa-induced dyskinesias (LIDs) in Parkinson's disease. [] Its role in scientific research centers around its interaction with the dopaminergic system, particularly the D3 receptor subtype.
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide acts as a partial agonist at dopamine D3 receptors. [] This means it binds to these receptors and activates them, but to a lesser degree than a full agonist like dopamine. [] While the exact mechanism by which it reduces LIDs requires further investigation, its partial agonism at D3 receptors is thought to modulate dopamine signaling in brain regions associated with motor control, ultimately influencing dyskinesia expression. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9